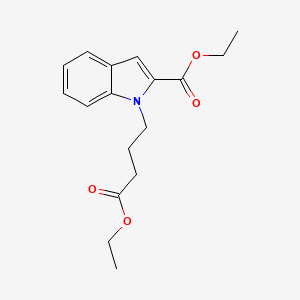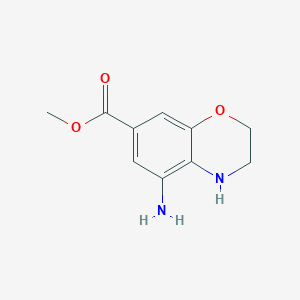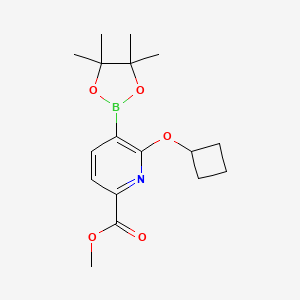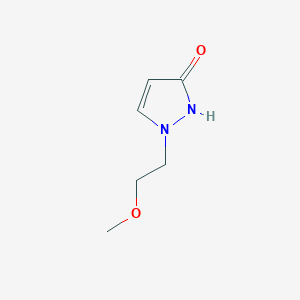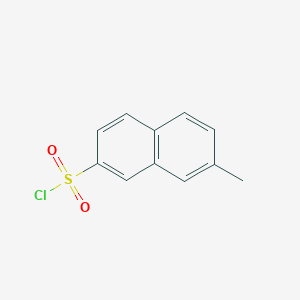![molecular formula C22H25NO2 B13922158 4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester CAS No. 115289-60-6](/img/structure/B13922158.png)
4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate is an organic compound with the molecular formula C17H17NO2. It is a derivative of glycine and is known for its applications in organic synthesis, particularly as a Schiff base. This compound is characterized by the presence of a diphenylmethylene group attached to an amino ester, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate typically involves the condensation of ethyl glycine ester with benzophenone. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the Schiff base. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino esters.
Aplicaciones Científicas De Investigación
Ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including amino acids and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate involves its role as a Schiff base. It can form reversible covalent bonds with various nucleophiles, making it a valuable intermediate in organic synthesis. The diphenylmethylene group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (diphenylmethylene)aminoacetate
- N-(Diphenylmethylene)glycine ethyl ester
- Ethyl N-(diphenylmethylene)glycinate
Uniqueness
Ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate is unique due to its specific structural features, including the presence of a methyl group at the 5-position and a double bond at the 4-position. These structural elements confer distinct reactivity and stability compared to other similar compounds .
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications. Its unique structural features and ability to undergo a wide range of chemical reactions highlight its importance in organic chemistry.
Propiedades
Número CAS |
115289-60-6 |
|---|---|
Fórmula molecular |
C22H25NO2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
ethyl 2-(benzhydrylideneamino)-5-methylhex-4-enoate |
InChI |
InChI=1S/C22H25NO2/c1-4-25-22(24)20(16-15-17(2)3)23-21(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,4,16H2,1-3H3 |
Clave InChI |
DDOLTLLLKFDIAH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=C(C)C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



